11-Bromoundecanal
Description
Properties
IUPAC Name |
11-bromoundecanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h11H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFFCXBKFWXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499813 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70326-40-8 | |
| Record name | 11-Bromoundecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The oxidation of 11-bromoundecanol (1 ) to 11-bromo-1-undecanal (2 ) employs a biphasic system comprising dichloromethane (DCM) and water. The catalytic system includes TEMPO (0.11 equivalents), tetrabutylammonium chloride (TBAC, 0.08 equivalents), and NCS (1.1 equivalents). The reaction is buffered with sodium bicarbonate (5 equivalents) and potassium carbonate (0.5 equivalents) to maintain a pH conducive to the oxidation of primary alcohols.
The mechanism proceeds via the TEMPO-mediated conversion of the primary alcohol to the corresponding aldehyde, with NCS regenerating the active oxoammonium species. The biphasic system enhances reaction efficiency by facilitating the separation of aqueous and organic phases, minimizing side reactions.
Synthetic Procedure
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Reaction Setup : A solution of 11-bromoundecanol (31.8 mmol) in DCM (200 mL) is combined with TEMPO, TBAC, and the bicarbonate/carbonate buffer under argon.
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Oxidation : NCS is added portion-wise over 10 minutes, and the mixture is stirred vigorously for 3 hours.
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Workup : The reaction is quenched with aqueous sodium thiosulfate, and the organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated.
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Purification : Column chromatography (hexane/ethyl acetate) yields 11-bromo-1-undecanal as a white solid (85% yield).
Table 1: Optimization of Oxidation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Oxidant (NCS) | 1.1 equivalents | Maximizes conversion |
| TEMPO Loading | 0.11 equivalents | Balances cost and efficiency |
| Solvent System | DCM/H₂O (2:3 v/v) | Enhances phase separation |
| Reaction Time | 3 hours | Completes oxidation |
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 9.76 (t, J = 1.8 Hz, 1H, CHO), 3.41 (t, J = 6.8 Hz, 2H, CH₂Br), 1.85 (quintet, J = 7.2 Hz, 2H, CH₂), 1.45–1.25 (m, 14H, CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 202.99 (CHO), 44.04 (CH₂Br), 32.95–22.20 (aliphatic chain).
Scalability and Industrial Applicability
The TEMPO/NCS method is scalable to multigram quantities (20–30 g) with minimal yield reduction (78–85%). Key considerations for industrial adaptation include:
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Cost Efficiency : TEMPO’s catalytic loading reduces reagent costs.
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Safety : NCS is handled under inert conditions to prevent exothermic decomposition.
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Waste Management : Aqueous waste streams contain bicarbonate and chloride ions, requiring neutralization before disposal.
Derivatization and Stability Considerations
11-Bromoundecanal is often converted to stabilized derivatives for storage or further reactions:
Acetal Formation
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Dimethyl Acetal (3 ) : Treatment with methanol and trimethyl orthoformate under acidic conditions (TsOH) yields the dimethyl acetal (85% yield).
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Ethylene Acetal (4 ) : Reaction with ethylene glycol at 95°C under nitrogen affords the ethylene acetal, enabling prolonged storage without aldehyde degradation.
Table 2: Acetal Derivatives of this compound
| Derivative | Conditions | Yield | Stability |
|---|---|---|---|
| 3 | MeOH, TsOH, 6 hours | 85% | Stable at RT |
| 4 | Ethylene glycol, 95°C, 3.5h | 79% | Stable >6 months |
Challenges and Limitations
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Byproduct Formation : Over-oxidation to carboxylic acids is negligible due to TEMPO’s selectivity for primary alcohols.
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Sensitivity to Moisture : The aldehyde is hygroscopic, necessitating anhydrous workup and storage under argon.
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Isomerization : During Wittig reactions, this compound generates cis/trans isomers (80:20 ratio), complicating product isolation.
Comparative Analysis of Synthetic Routes
While the TEMPO/NCS method is predominant, hypothetical alternatives remain unexplored:
Chemical Reactions Analysis
Types of Reactions
11-Bromoundecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.
Major Products Formed
Oxidation: 11-Bromoundecanoic acid.
Reduction: 11-Bromoundecanol.
Substitution: 11-Hydroxyundecanal or 11-amino-undecanal.
Scientific Research Applications
11-Bromoundecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, polymers, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-bromoundecanal depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom can participate in substitution reactions, allowing the introduction of different functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in chemical and biological applications.
Comparison with Similar Compounds
1-Bromoundecane (CAS 693-67-4)
- Molecular Formula : C₁₁H₂₃Br
- Molecular Weight : 235.20 g/mol
- Properties: A simple bromoalkane lacking the aldehyde group. It is non-hazardous and primarily used as a laboratory chemical or intermediate in alkylation reactions.
11-Bromoundecan-1-ol (CAS 1611-56-9)
- Molecular Formula : C₁₁H₂₃BrO
- Molecular Weight : 251.20 g/mol
- Properties : Features a hydroxyl (-OH) group instead of an aldehyde. It is synthesized via phosphorylation and esterification reactions using triphenylphosphine and diethyl diazodicarboxylate in tetrahydrofuran (THF) . Its applications include polymer crosslinking and surfactant synthesis, where the hydroxyl group enables further functionalization .
11-Bromoundecanoic Acid (CAS 2834-05-1)
- Molecular Formula : C₁₁H₂₁BrO₂
- Molecular Weight : 265.19 g/mol
- Properties : Contains a carboxylic acid (-COOH) terminus. It is a crystalline solid (melting point: 57°C) with applications in lipid metabolism studies and as a precursor for amphiphilic molecules. Its reactivity diverges from this compound, favoring nucleophilic substitution at the bromine site rather than aldehyde-mediated condensations .
1-Bromo-11-phenylundecane (CAS 101025-08-5)
- Molecular Formula : C₁₇H₂₇Br
- Molecular Weight : 311.30 g/mol
- Properties: Incorporates a phenyl group at the terminal carbon. This aromatic substitution enhances hydrophobicity (XLogP3 = 8.1) and modifies its reactivity toward electrophilic aromatic substitution.
S-(11-Bromoundecyl) Thioacetate
- Molecular Formula : C₁₃H₂₅BrOS
- Molecular Weight : 309.30 g/mol
- Properties: Contains a thioacetate group (-SCOCH₃), enabling thiol-ene click chemistry.
Comparative Data Table
Table 1. Structural and Functional Comparison of this compound with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Key Applications | Reactivity Highlights |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁BrO | 249.19 | Aldehyde (-CHO) | Wittig reactions, fluorescent probes | Aldehyde condensation, oxidation |
| 1-Bromoundecane | C₁₁H₂₃Br | 235.20 | Bromoalkane (-Br) | Alkylation reactions | Nucleophilic substitution |
| 11-Bromoundecan-1-ol | C₁₁H₂₃BrO | 251.20 | Hydroxyl (-OH) | Polymer crosslinking, surfactants | Esterification, phosphorylation |
| 11-Bromoundecanoic Acid | C₁₁H₂₁BrO₂ | 265.19 | Carboxylic acid (-COOH) | Lipid studies, amphiphilic molecules | Acid-catalyzed reactions, decarboxylation |
| 1-Bromo-11-phenylundecane | C₁₇H₂₇Br | 311.30 | Phenyl (-C₆H₅) | Hydrophobic materials | Electrophilic aromatic substitution |
| S-(11-Bromoundecyl) Thioacetate | C₁₃H₂₅BrOS | 309.30 | Thioacetate (-SCOCH₃) | Nanomaterial functionalization | Thiol-ene click chemistry |
Divergent Reactivity of Brominated Undecyl Compounds
- 1-Bromoundecane : Lacks functional groups for condensation but is ideal for SN2 reactions due to its primary bromide structure .
- 11-Bromoundecanoic Acid: The carboxylic acid group enables conjugation with amines or alcohols, forming amides or esters for drug delivery systems .
- 11-Bromoundecan-1-ol : The hydroxyl group supports etherification, enhancing its role in polymer chemistry .
Q & A
Q. What are the established synthetic routes for 11-Bromoundecanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination of undecanol using reagents like PBr₃ or HBr under controlled temperatures (0–5°C). Yield optimization requires monitoring stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Yield discrepancies often arise from incomplete bromination or side reactions (e.g., elimination); TLC and GC-MS are critical for intermediate validation .
Q. How can researchers characterize the purity and structure of 11-Bromoundecanol?
Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C): Confirm bromine substitution via chemical shifts (δ 3.4–3.6 ppm for -CH₂Br) and integration ratios .
- FT-IR : Identify O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
- GC-MS/HPLC : Quantify purity (>95% recommended for kinetic studies). Reproducibility requires calibration against certified reference materials .
Q. What safety protocols are critical when handling 11-Bromoundecanol in laboratory settings?
Methodological Answer:
Q. How does 11-Bromoundecanol’s solubility vary across solvents, and what implications does this have for reaction design?
Methodological Answer: Test solubility in polar (water, methanol) vs. nonpolar (hexane, toluene) solvents via gravimetric analysis. Limited aqueous solubility necessitates phase-transfer catalysts for biphasic reactions. Solvent choice impacts nucleophilic substitution kinetics—e.g., DMSO enhances SN2 reactivity but may complicate purification .
Advanced Research Questions
Q. What mechanistic insights explain 11-Bromoundecanol’s reactivity in nucleophilic substitution versus elimination reactions?
Methodological Answer: Study using kinetic isotopic labeling (e.g., deuterated substrates) and DFT calculations to map transition states. Control variables:
Q. How does 11-Bromoundecanol’s stability under varying pH and temperature conditions affect its applicability in multi-step syntheses?
Methodological Answer: Conduct accelerated stability studies:
Q. What experimental strategies resolve contradictions in reported catalytic activity data for 11-Bromoundecanol in cross-coupling reactions?
Methodological Answer: Replicate studies while controlling:
Q. How do structural analogs (e.g., 11-Chloroundecanol) compare in reactivity and selectivity, and what computational tools predict these differences?
Methodological Answer: Perform Hammett plot analyses to correlate substituent effects (Br vs. Cl) with reaction rates. Use Gaussian or ORCA software for:
- Electrostatic potential maps : Visualize nucleophilic attack sites.
- Activation energy barriers : Compare SN2 pathways. Experimental validation via competition experiments (mixed halide substrates) .
Methodological Notes
- Data Reproducibility : Archive raw NMR/GC-MS files in repositories like Zenodo, adhering to FAIR principles .
- Error Reporting : Quantify uncertainties (e.g., ±5% yield) and document instrument calibration protocols .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional review for hazardous material usage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
